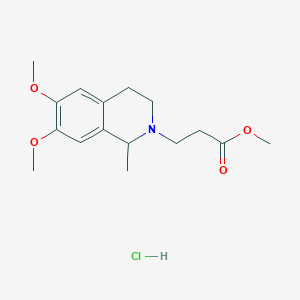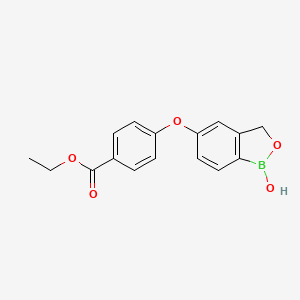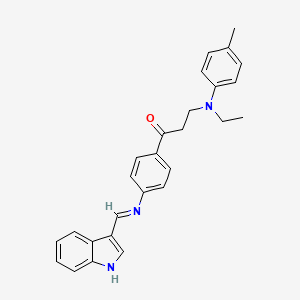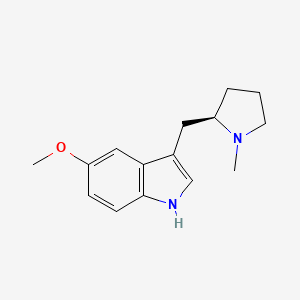![molecular formula C10H18ClN3O3S B12748364 2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride CAS No. 86503-32-4](/img/structure/B12748364.png)
2-[1-[3-(Dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride is a complex organic compound with significant applications in various fields of scientific research. This compound is known for its unique chemical structure, which includes a dimethylamino group, a thioxo group, and an imidazoline ring. These structural features contribute to its diverse reactivity and utility in synthetic chemistry, biology, and medicine.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride typically involves multiple steps. One common method includes the reaction of 3-(dimethylamino)propylamine with a suitable thioxo compound under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the formation of the desired product. The intermediate product is then subjected to further reactions to introduce the imidazoline ring and the acetic acid moiety.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions with precise control over temperature, pressure, and pH. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Purification steps such as crystallization, filtration, and chromatography are employed to obtain the final product in high purity.
化学反应分析
Types of Reactions: 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The thioxo group can be oxidized to form sulfoxides or sulfones under the influence of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halides, alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various heterocyclic compounds.
Biology: The compound is employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用机制
The mechanism of action of 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thioxo group can participate in redox reactions. The imidazoline ring provides structural rigidity and can interact with enzyme active sites or receptor binding pockets. These interactions modulate the activity of enzymes or receptors, leading to the desired biological effects.
相似化合物的比较
1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride: Used as a coupling agent in peptide synthesis.
3-(Dimethylamino)propyl chloride hydrochloride: Utilized in the synthesis of various pharmaceuticals.
1-(3-Dimethylaminopropyl)indolin-2-one derivatives: Known for their antitumor activity.
Uniqueness: 1-(3-(Dimethylamino)propyl)-5-oxo-2-thioxo-4-imidazolineacetic acid hydrochloride is unique due to its combination of functional groups, which confer a wide range of reactivity and applications. The presence of both the thioxo group and the imidazoline ring distinguishes it from other similar compounds, providing unique opportunities for chemical modifications and biological interactions.
属性
CAS 编号 |
86503-32-4 |
|---|---|
分子式 |
C10H18ClN3O3S |
分子量 |
295.79 g/mol |
IUPAC 名称 |
2-[1-[3-(dimethylamino)propyl]-5-oxo-2-sulfanylideneimidazolidin-4-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C10H17N3O3S.ClH/c1-12(2)4-3-5-13-9(16)7(6-8(14)15)11-10(13)17;/h7H,3-6H2,1-2H3,(H,11,17)(H,14,15);1H |
InChI 键 |
ZIJRGDOBZHCOON-UHFFFAOYSA-N |
规范 SMILES |
CN(C)CCCN1C(=O)C(NC1=S)CC(=O)O.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


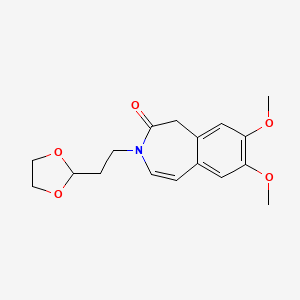
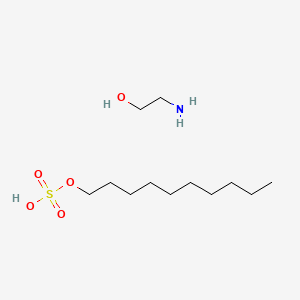

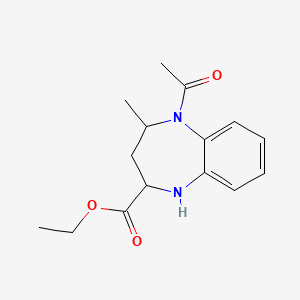



![N-[2-(4-benzhydrylidenepiperidin-1-yl)ethyl]-2,6-dimethyl-3-nitropyridin-4-amine;dihydrochloride](/img/structure/B12748330.png)
